REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][OH:8].[CH2:9]=O.[In+3]>C(#N)C>[S:1]1[C:2]2[CH2:6][CH2:7][O:8][CH2:9][C:3]=2[CH:4]=[CH:5]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[In+3]
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2COCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |